molecular formula C7H7NO2 B045947 3-Aminobenzoic acid CAS No. 99-05-8

3-Aminobenzoic acid

Cat. No.: B045947
CAS No.: 99-05-8
M. Wt: 137.14 g/mol
InChI Key: XFDUHJPVQKIXHO-UHFFFAOYSA-N
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Description

It is a white solid that is only slightly soluble in water but soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether . This compound consists of a benzene ring substituted with an amino group and a carboxylic acid group.

Scientific Research Applications

3-Aminobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

3-Aminobenzoic acid, also known as meta-aminobenzoic acid (MABA), is an organic compound that plays a significant role in the biosynthesis of folic acid . It is a member of the vitamin B complex and was commonly used in sunscreening agents until it was found to be a sensitizer .

Mode of Action

It is known that aminobenzoic acid inhibits folic acid synthesis . The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis . Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

The synthesis of ortho-aminobenzoic acid, meta-aminobenzoic acid, para-aminobenzoic acid, and their derivatives can be based on the shikimate pathway . This pathway starts from a simple carbon source such as glucose and is catalyzed by various enzymes . The enzyme anthranilate synthase, encoded by the trpEG gene, catalyzes the conversion of chorismate into ortho-aminobenzoic acid and pyruvate, utilizing glutamine as the amino donor .

Pharmacokinetics

It is known that the compound is slightly soluble in water and more soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its action, efficacy, and stability might be affected by the surrounding pH, temperature, and the presence of other compounds . Furthermore, its use in sustainable biosynthesis methods indicates its potential for green, environmentally friendly applications .

Safety and Hazards

3-Aminobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Future Directions

Future research directions for 3-Aminobenzoic acid include its potential use in the production of clean hydrogen . Additionally, a novel composite of poly (this compound) and a cobalt zeolitic benzimidazolate framework (CoZIF) has been studied for the production of hydrogen through the hydrogen evolution reaction (HER) .

Biochemical Analysis

. . .

Biochemical Properties

It is known that 3-Aminobenzoic acid is used as an intermediate for dyes, pesticides, and other organic synthesis . It finds its application as a crystalline intermediate for azo dyes, pharmaceuticals, and X-ray contrast media .

Cellular Effects

Some studies have shown that para-aminobenzoic acid (PABA), a structurally similar compound, has antioxidant activity . It is also reported that PABA-based therapeutic chemicals have shown anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .

Molecular Mechanism

It is known that the amino group attached to the benzene ring in aniline monomer, being an electron donor, with its free electron pair strongly activates electrophilic attack directing it at ortho and para positions leading to further coupling of the radicals predominately at p - p positions .

Temporal Effects in Laboratory Settings

It is known that this compound is a white solid, and its melting point is 178 to 180 °C .

Dosage Effects in Animal Models

It is known that this compound is used as an intermediate for dyes, pesticides, and other organic synthesis .

Metabolic Pathways

The metabolic pathways of this compound are not well-documented. It is known that a mab cluster associated with this compound degradation was identified in Comamonas sp. QT12 .

Transport and Distribution

It is known that this compound is only slightly soluble in water but is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .

Subcellular Localization

It is known that this compound is only slightly soluble in water but is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminobenzoic acid is typically prepared by the reduction of 3-nitrobenzoic acid. The reduction process involves the use of reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-nitrobenzoic acid. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Aminobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form 3-nitrobenzoic acid.

    Reduction: The compound can be reduced to form 3-aminobenzyl alcohol.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group, which is an activating group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: 3-Nitrobenzoic acid.

    Reduction: 3-Aminobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

    Anthranilic acid (2-aminobenzoic acid): Similar structure but with the amino group in the ortho position.

    4-Aminobenzoic acid: Similar structure but with the amino group in the para position.

    Aminomethylbenzoic acid: Contains an additional methyl group on the benzene ring.

Uniqueness: 3-Aminobenzoic acid is unique due to its meta-substitution pattern, which influences its chemical reactivity and physical properties. This substitution pattern makes it distinct in terms of its reactivity in electrophilic substitution reactions compared to its ortho and para counterparts .

Properties

IUPAC Name

3-aminobenzoic acid
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InChI

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)
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InChI Key

XFDUHJPVQKIXHO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO2
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Related CAS

26373-80-8, 17264-94-7 (mono-hydrochloride salt)
Record name Poly(3-aminobenzoic acid)
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DSSTOX Substance ID

DTXSID3059183
Record name Benzoic acid, 3-amino-
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Molecular Weight

137.14 g/mol
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Physical Description

Solid; [Merck Index], Solid
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Solubility

>20.6 [ug/mL] (The mean of the results at pH 7.4), 5.9 mg/mL at 15 °C
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Vapor Pressure

0.000278 [mmHg]
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CAS No.

99-05-8, 87980-11-8
Record name 3-Aminobenzoic acid
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Melting Point

173 °C
Record name m-Aminobenzoic acid
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Synthesis routes and methods

Procedure details

4-(2-Acetaminoethyl)-benzoic acid was reacted with nitrating acid to 4-(2-acetaminoethyl)-3-nitro-benzoic acid, M.p. 189° C. (from methanol). The following catalytical hydrogenation yielded the 4-(2-acetaminoethyl)-3-aminoethyl)-3-amino-benzoic acid with a melting point of 143° C. (from ethanol/petroleum ether). From this compound, there was obtained by diazotation and Sandmeyer-reaction the 4-(2-acetamino-ethyl)-3-chloro-benzoic acid having a melting point of 150° C. or by boiling up the diazo solution, the 4-(2-acetaminoethyl)-3-chloro-benzoic acid M.p. 222°-223° C. From 4-(2-acetaminoethyl)-3-hydroxy-benzoic acid, there were obtained with dimethyl sulfate or diethyl sulfate, the corresponding 4-(2-acetaminoethyl)-3-methoxy-benzoic acid methyl ester and the 4-(2-acetaminoethyl)-3-ethoxy-benzoic acid ethyl ester.
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4-(2-acetaminoethyl)-3-nitro-benzoic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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